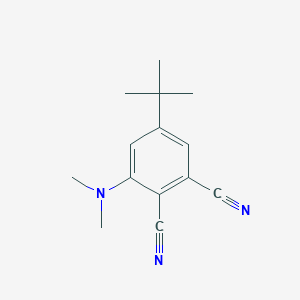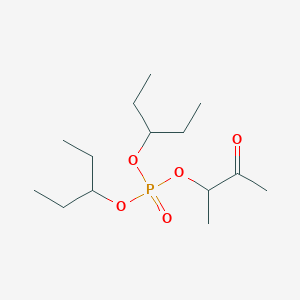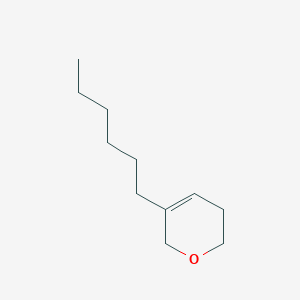
2H-Pyran, 3-hexyl-5,6-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 3-hexyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the family of dihydropyrans It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with a hexyl group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3-hexyl-5,6-dihydro- can be achieved through several methods. One common approach involves the intramolecular cyclization of hexyl-substituted enals or enones. This reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process . Another method involves the use of Grignard reagents in the presence of a chiral phosphine-copper iodide catalyst to achieve enantioselective conjugate addition .
Industrial Production Methods
Industrial production of 2H-Pyran, 3-hexyl-5,6-dihydro- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran, 3-hexyl-5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions include lactones, carboxylic acids, tetrahydropyran derivatives, and various substituted pyrans .
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 3-hexyl-5,6-dihydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2H-Pyran, 3-hexyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran compound with similar structural features but different substituents.
5,6-Dihydro-2H-pyran-2-one: A related compound with a lactone ring structure.
2H-Pyran-2,6(3H)-dione: A dihydropyran derivative with a dione functional group.
Uniqueness
2H-Pyran, 3-hexyl-5,6-dihydro- is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
61639-06-3 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5-hexyl-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-7-11-8-6-9-12-10-11/h8H,2-7,9-10H2,1H3 |
InChI-Schlüssel |
VFPMZFMUSIEOCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


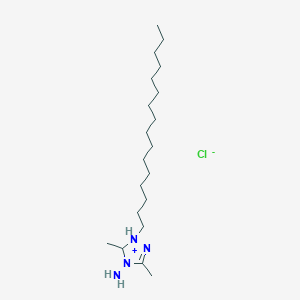
![(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl](/img/structure/B14595418.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

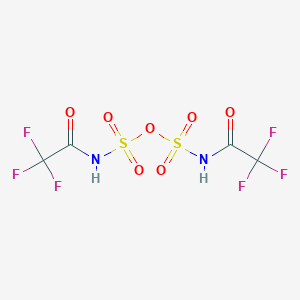
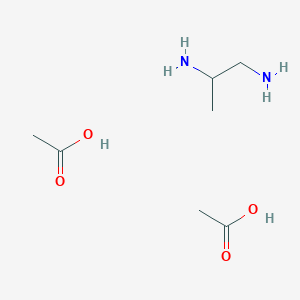
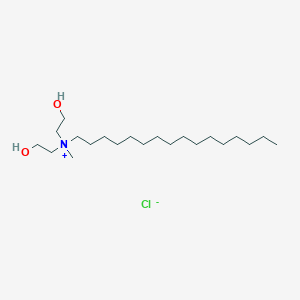
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)
![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)
